

Methylboronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylboronic Acid**

Cat. No.: **B051376**

[Get Quote](#)

Introduction

Methylboronic acid ($\text{CH}_3\text{B}(\text{OH})_2$) is the simplest organoboronic acid, characterized by a boron atom bonded to one methyl group and two hydroxyl groups.^[1] As a member of the boronic acid family, it is a versatile reagent widely utilized in organic synthesis, catalysis, and materials science.^{[1][2]} Its significance stems from its role as a key building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is fundamental for forming carbon-carbon bonds.^{[2][3]} This guide provides an in-depth overview of the core properties, experimental protocols, and applications of **methylboronic acid** for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Methylboronic acid is typically a white to light yellow crystalline powder or solid. It is known to be hygroscopic and sensitive to moisture, necessitating careful handling and storage. In the solid state, molecules of **methylboronic acid** form extensive networks of intermolecular hydrogen bonds, which significantly influence its physical properties like melting point and thermal stability. The central boron atom is sp^2 hybridized, resulting in a trigonal planar geometry.

Table 1: Physicochemical Properties of **Methylboronic Acid**

Property	Value	Reference(s)
Molecular Formula	<chem>CH5BO2</chem>	
Molecular Weight	59.86 g/mol	
CAS Number	13061-96-6	
Melting Point	91-94 °C (lit.)	
Boiling Point	141.7 ± 23.0 °C (Predicted)	
Density	0.965 ± 0.06 g/cm³ (Predicted)	
pKa	9.97 ± 0.43 (Predicted)	
Vapor Pressure	2.35 mmHg at 25°C	
Refractive Index	1.345	
Water Solubility	Soluble	
Other Solubilities	Soluble in DMSO	

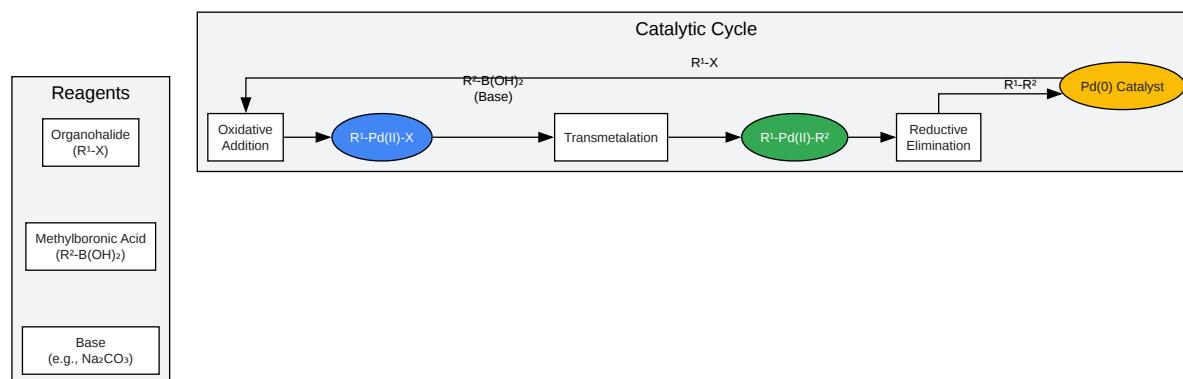
Table 2: Structural and Bonding Information

Parameter	Value	Reference(s)
Boron Hybridization	sp ²	
Geometry	Trigonal Planar	
C-B Bond Length	1.55 - 1.59 Å	
B-O Bond Length	1.36 - 1.39 Å	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	2	

Spectroscopic Data

The structure of **methylboronic acid** can be confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: The proton NMR spectrum is characterized by a singlet corresponding to the methyl (CH_3) protons and a broad signal for the two hydroxyl (-OH) protons. In DMSO-d_6 , the spectrum shows signals at approximately 7.42 ppm (broad, 2H) and 0.05 ppm (singlet, 3H).
 - ^{13}C NMR: The carbon-13 NMR spectrum will show a single resonance for the methyl carbon.
 - ^{11}B NMR: Boron-11 NMR is a key technique for characterizing organoboron compounds and can provide information about the coordination environment of the boron atom.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for O-H stretching (broad band), C-H stretching, and B-O stretching.
- Raman Spectroscopy: Raman spectra are also available for the characterization of **methylboronic acid**.


Chemical Reactions and Applications

Methylboronic acid is a cornerstone reagent in modern synthetic chemistry due to its versatile reactivity. It acts as a Lewis acid and can form reversible covalent bonds with hydroxyl groups.

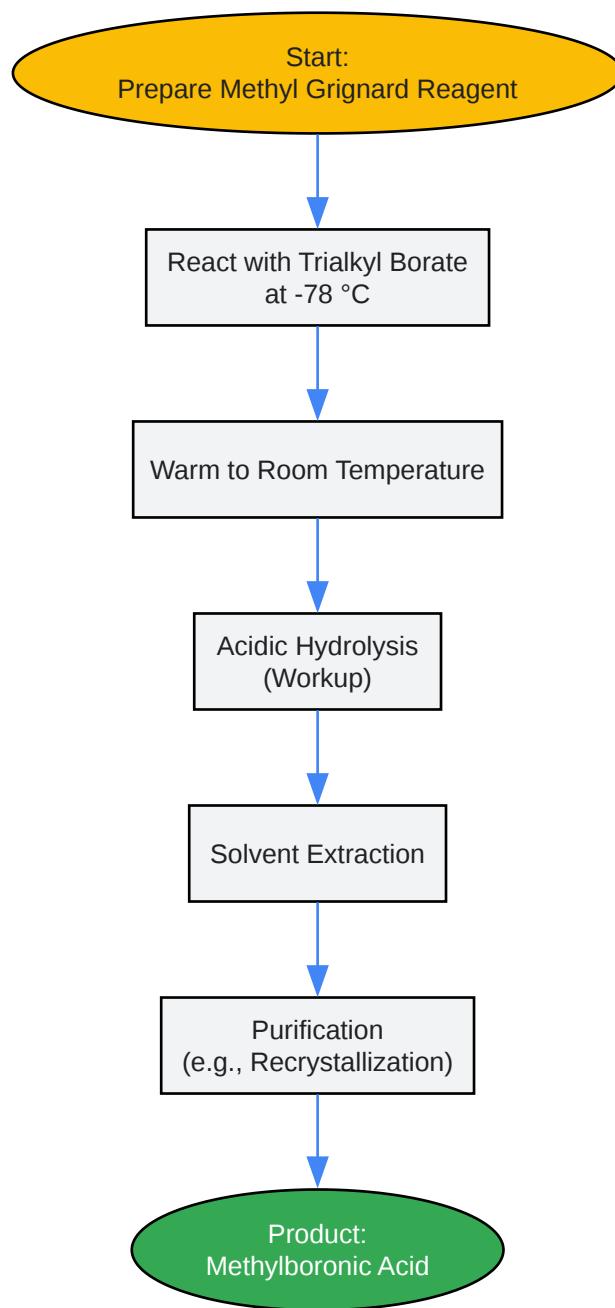
Key Reactions:

- Suzuki-Miyaura Coupling: This is the most prominent application, where **methylboronic acid** is used to form carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base. This reaction is a pillar of pharmaceutical and materials science synthesis.
- Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction used to form carbon-heteroatom bonds, such as in the methylation of phenols to form aryl methyl ethers.

- **Protopodeboronation:** This reaction involves the replacement of the carbon-boron bond with a carbon-hydrogen bond and can occur under specific conditions.
- **Other Applications:** **Methylboronic acid** is also used in Stille couplings, ruthenium-catalyzed silylations, and as a reagent to prepare building blocks for pharmaceuticals and agrochemicals. It serves as a derivatizing agent for carbohydrates and other bioactive compounds for gas-liquid chromatography (GLC) analysis.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.


Experimental Protocols

Synthesis of Methylboronic Acid

Several methods exist for the synthesis of **methylboronic acid**. One common approach involves the reaction of a methyl Grignard reagent with a trialkoxyborane, followed by hydrolysis. Another established method is the carbonylation of borane.

Protocol: Synthesis from a Methyl Grignard Reagent

- Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a constant pressure addition funnel under an inert atmosphere (e.g., nitrogen or argon).
- Grignard Reagent Formation: Prepare a methyl Grignard reagent (e.g., methylmagnesium bromide) in a suitable ether solvent like diethyl ether or tetrahydrofuran (THF).
- Reaction with Borate Ester: Cool the Grignard reagent solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
- Slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same solvent to the stirred Grignard solution via the addition funnel. Maintain the low temperature throughout the addition.
- Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
- Carefully quench the reaction by slowly adding an aqueous acid solution (e.g., dilute HCl or H₂SO₄) while cooling the flask in an ice bath.
- Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).
- Purification and Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude **methylboronic acid** can be purified by recrystallization or by removing residual water via azeotropic distillation with a suitable solvent like acetone.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of **methylboronic acid**.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework; specific conditions may vary based on the substrates.

- **Reagent Preparation:** In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk flask), add the aryl/vinyl halide (1 equiv.), **methylboronic acid** (1.2-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$; 0.05-0.1 equiv.), and a base (e.g., K_2CO_3 , CsF ; 2-10 equiv.).
- **Inert Atmosphere:** Seal the vessel, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times.
- **Solvent Addition:** Add a degassed solvent system via syringe. Common solvent mixtures include toluene/water, THF/water, or dioxane/water.
- **Reaction:** Heat the reaction mixture to the required temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
- **Extraction and Isolation:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired methylated product.

Safety and Handling

Methylboronic acid is an irritant and requires careful handling.

Table 3: GHS Hazard Information

Hazard Class	Category	Hazard Statement	Reference(s)
Skin Corrosion/Irritation	2	H315: Causes skin irritation	
Serious Eye Damage/Eye Irritation	2 / 2A	H319: Causes serious eye irritation	
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	

Handling and Storage:

- **Handling:** Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place. For long-term storage, keep under an inert atmosphere in a freezer at -20°C.
- **Incompatibilities:** Avoid contact with strong oxidizing agents and strong acids.

Caption: Chemical structure of **Methylboronic Acid** ($\text{CH}_3\text{B}(\text{OH})_2$).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Buy Methylboronic acid | 116234-45-8 | >98% [smolecule.com]
2. CAS 13061-96-6: Methylboronic acid | CymitQuimica [cymitquimica.com]
3. Methylboronic acid | 13061-96-6 [chemicalbook.com]

- To cite this document: BenchChem. [Methylboronic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051376#methylboronic-acid-fundamental-properties\]](https://www.benchchem.com/product/b051376#methylboronic-acid-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com